molecular formula C7H7N3O6 B13644205 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid CAS No. 2950-86-9

3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid

Cat. No.: B13644205
CAS No.: 2950-86-9
M. Wt: 229.15 g/mol
InChI Key: QMGQSEXXQZFJQA-UHFFFAOYSA-N
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Description

3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid typically involves the nitration of a pyrimidine precursor followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and subsequent functionalization processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: A precursor in the synthesis of the target compound.

    3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid: Lacks the nitro group but has similar structural features.

Uniqueness

The presence of the nitro group in 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoic acid imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.

Properties

CAS No.

2950-86-9

Molecular Formula

C7H7N3O6

Molecular Weight

229.15 g/mol

IUPAC Name

3-(5-nitro-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H7N3O6/c11-5(12)1-2-9-3-4(10(15)16)6(13)8-7(9)14/h3H,1-2H2,(H,11,12)(H,8,13,14)

InChI Key

QMGQSEXXQZFJQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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